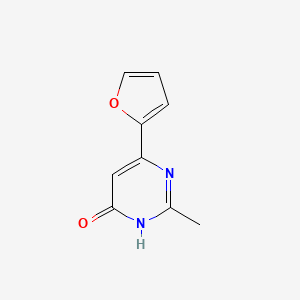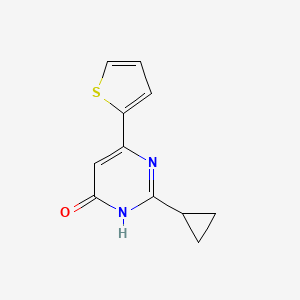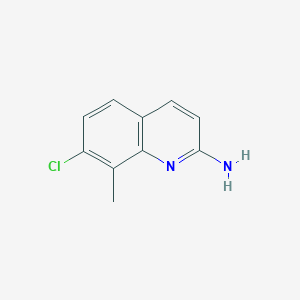
7-Chloro-8-methylquinolin-2-amine
説明
7-Chloro-8-methylquinolin-2-amine is a quinoline derivative . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline and its derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .科学的研究の応用
Nutritional Aspects and Carcinogenic Agents
Research on dietary factors influencing cancer incidence has identified heterocyclic amines (HAs), formed in meats cooked by ordinary methods, as potential etiologic agents in human breast cancer. HAs like PhIP, prevalent in fried and barbecued beef, have shown carcinogenic properties in mammary gland cancer in rodent models. The study emphasizes the need for further examination of the interaction between HAs and other dietary factors concerning mammary carcinogenesis (Snyderwine, 1994).
Chloroquine-containing Compounds
Chloroquine (CQ) and its derivatives, known for antimalarial effects, are under research for repurposing in various diseases due to their biochemical properties. Novel compounds based on the CQ scaffold have been studied, with a focus on understanding their chemical structures, biological evaluation, and potential therapeutic applications. The review suggests exploring racemic CQ and other structural analogs for additional benefits in diseases other than malaria (Njaria et al., 2015).
Neuroprotective, Antiaddictive, and Antidepressant Properties
1MeTIQ, an endogenous compound in the mammalian brain, displays neuroprotective, antiaddictive, and antidepressant properties in animal models of central nervous system disorders. This review highlights the potential of 1MeTIQ as a therapeutic agent, emphasizing its unique mechanisms of action and support for its use in treating neurodegenerative diseases and addiction (Antkiewicz‐Michaluk et al., 2018).
Applications of Imiquimod and Analogs
Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system through local induction of cytokines. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod has shown effectiveness in various in vivo studies for treating cutaneous diseases. This review discusses the potential of imiquimod as a topical agent for several skin disorders, highlighting its immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).
8-Hydroxyquinolines in Medicinal Chemistry
8-Hydroxyquinoline derivatives have attracted attention for their significant biological activities and potential as drug molecules for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. This review underscores the importance of synthetic modification of 8-hydroxyquinoline to develop potent drug candidates, particularly emphasizing their metal chelation properties and therapeutic applications (Gupta et al., 2021).
作用機序
Target of Action
The primary target of 7-Chloro-8-methylquinolin-2-amine is the non-small cell lung cancer cell line, A549 . This compound interacts with the predominant PI3K/AKT/mTOR pathway proteins, which play a significant role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
7-Chloro-8-methylquinolin-2-amine interacts with its targets, the PI3K/AKT/mTOR pathway proteins, resulting in a decrease in their activity . This interaction leads to a reduction in cell proliferation and an increase in apoptosis, thereby inhibiting the growth of the A549 cell line .
Biochemical Pathways
The primary biochemical pathway affected by 7-Chloro-8-methylquinolin-2-amine is the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell survival, growth, and proliferation. By inhibiting this pathway, 7-Chloro-8-methylquinolin-2-amine disrupts these processes, leading to the death of cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-8-methylquinolin-2-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of 7-Chloro-8-methylquinolin-2-amine’s action include the inhibition of cell proliferation and the induction of apoptosis in the A549 cell line . This results in a decrease in the growth of the cancer cells .
将来の方向性
Quinoline and its derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
7-chloro-8-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOIWBHSUDFVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



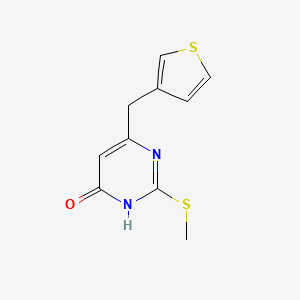
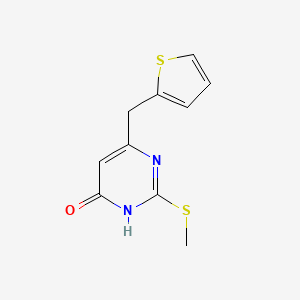
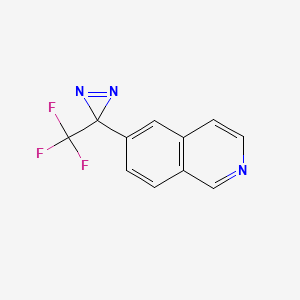
![3-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B1489745.png)
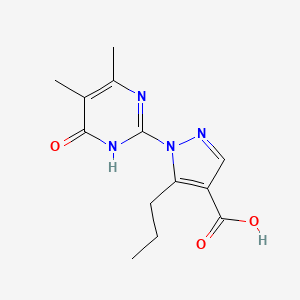
![4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1489749.png)
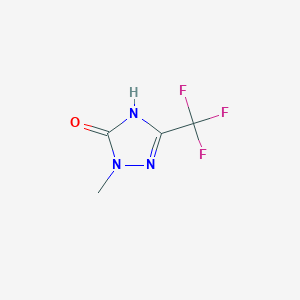
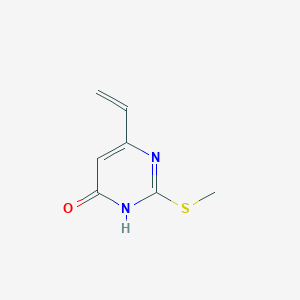
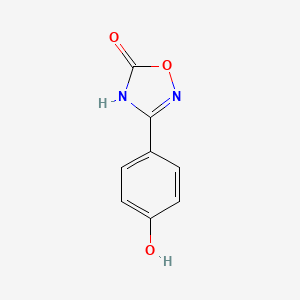
![5-Methylsulfanyl-1,2-dihydro-[1,2,4]triazol-3-one](/img/structure/B1489756.png)
![6-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1489757.png)
![N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1489758.png)
